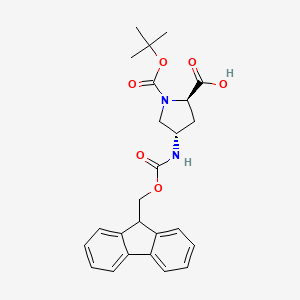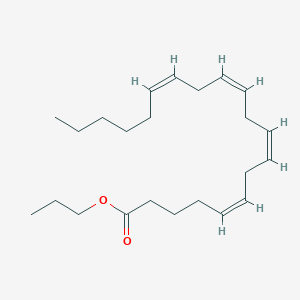
Arachidonic acid propyl ester
Overview
Description
Arachidonic acid is a polyunsaturated omega-6 fatty acid that plays a crucial role in the biosynthesis of prostaglandins, thromboxanes, and leukotrienes, which are essential for various physiological processes . The esterification of arachidonic acid with propanol results in arachidonic acid propyl ester, which has unique properties and applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Arachidonic acid propyl ester can be synthesized through the esterification of arachidonic acid with propanol. This reaction typically involves heating arachidonic acid and propanol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction is reversible and produces water as a byproduct .
Industrial Production Methods: Industrial production of esters, including this compound, often involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial methods may also employ continuous flow reactors and advanced purification techniques to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions: Arachidonic acid propyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid.
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for the reduction of esters.
Major Products Formed:
Hydrolysis: Arachidonic acid and propanol.
Oxidation: Various oxidized derivatives of arachidonic acid.
Reduction: Arachidonic alcohol and propanoic acid.
Scientific Research Applications
Arachidonic acid propyl ester has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of arachidonic acid propyl ester involves its hydrolysis to release arachidonic acid, which then participates in various biochemical pathways. Arachidonic acid is metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce prostaglandins, thromboxanes, and leukotrienes . These metabolites play crucial roles in inflammation, pain signaling, and other physiological processes .
Comparison with Similar Compounds
Arachidonic Acid Methyl Ester: Another ester derivative of arachidonic acid, differing only in the alcohol component.
Eicosapentaenoic Acid (EPA): A polyunsaturated omega-3 fatty acid with similar physiological roles but different metabolic pathways.
Docosahexaenoic Acid (DHA): Another omega-3 fatty acid with distinct functions in the nervous system.
Uniqueness: Arachidonic acid propyl ester is unique due to its specific esterification with propanol, which may influence its solubility, reactivity, and biological activity compared to other esters and fatty acids .
Properties
IUPAC Name |
propyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(24)25-22-4-2/h8-9,11-12,14-15,17-18H,3-7,10,13,16,19-22H2,1-2H3/b9-8-,12-11-,15-14-,18-17- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYDLXGAUHZBJE-GKFVBPDJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




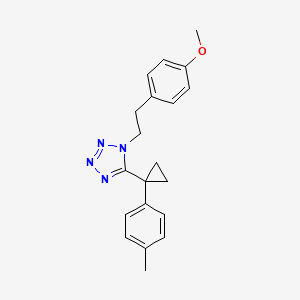
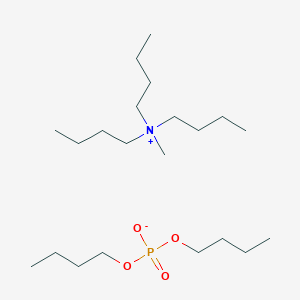

![5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid](/img/structure/B3183342.png)

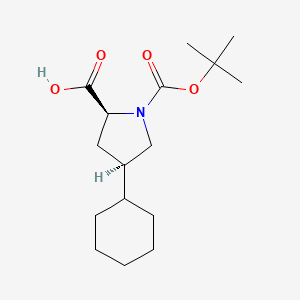
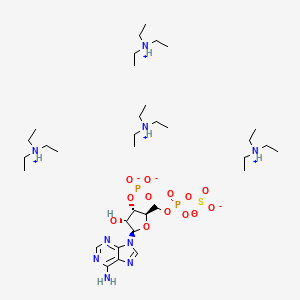
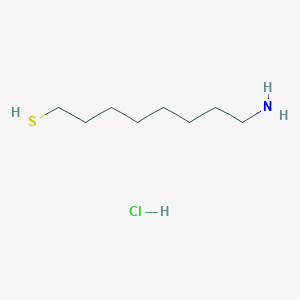
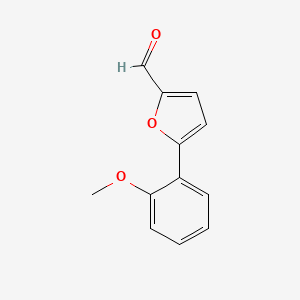
![{[(1-phenyl-1H-pyrazol-4-yl)methyl]thio}acetic acid](/img/structure/B3183391.png)
